molecular formula C21H32ClN3O2 B14985201 2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide

2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide

Cat. No.: B14985201
M. Wt: 393.9 g/mol
InChI Key: JCAZXDUQVWYBAI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, an ethylpiperazinyl group, and a cyclohexylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Introduction of the Cyclohexylmethyl Group: The chlorophenoxy intermediate is then reacted with a cyclohexylmethyl halide under basic conditions to introduce the cyclohexylmethyl group.

    Formation of the Ethylpiperazinyl Group: The final step involves the reaction of the intermediate with 1-(4-ethylpiperazin-1-yl)amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chlorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide
  • **2-(4-bromophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide
  • **2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propionamide

Uniqueness

2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H32ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]acetamide

InChI

InChI=1S/C21H32ClN3O2/c1-2-24-12-14-25(15-13-24)21(10-4-3-5-11-21)17-23-20(26)16-27-19-8-6-18(22)7-9-19/h6-9H,2-5,10-17H2,1H3,(H,23,26)

InChI Key

JCAZXDUQVWYBAI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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